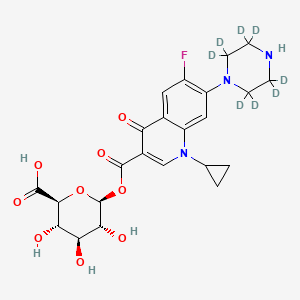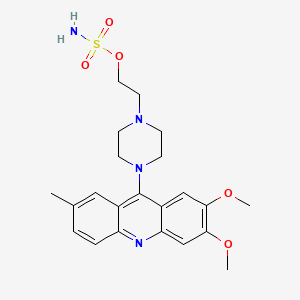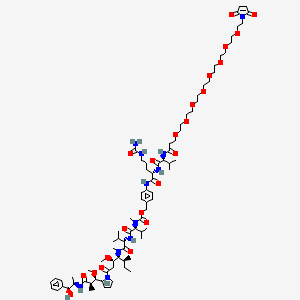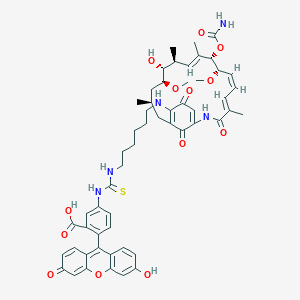
Geldanamycin-FITC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geldanamycin-FITC is a fluorescent derivative of geldanamycin, a benzoquinone ansamycin antibiotic. Geldanamycin binds to the N-terminal ADP/ATP binding domain of heat shock protein 90 (HSP90), leading to its degradation. This compound is used primarily as a fluorescent probe for studying HSP90 inhibitors and for detecting cell surface HSP90 .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Geldanamycin-FITC involves the conjugation of geldanamycin with fluorescein isothiocyanate (FITC). The process typically includes the following steps:
- Dissolve geldanamycin in dimethyl sulfoxide (DMSO).
- Add fluorescein isothiocyanate to the solution.
- Stir the mixture until the reaction is complete, usually indicated by a change in color.
- Purify the product using chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The process is scaled up, and purification is achieved through industrial chromatography systems .
化学反应分析
Types of Reactions: Geldanamycin-FITC primarily undergoes substitution reactions due to the presence of reactive functional groups. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinone derivatives .
科学研究应用
Geldanamycin-FITC has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the binding interactions of HSP90 inhibitors.
Biology: Employed in fluorescence polarization assays to detect HSP90 on cell surfaces.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit HSP90, which is involved in the stabilization of many oncogenic proteins.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting HSP90
作用机制
Geldanamycin-FITC exerts its effects by binding to the N-terminal ADP/ATP binding domain of HSP90. This binding leads to the destabilization and degradation of HSP90 client proteins, which include many oncogenic proteins such as v-Src, Bcr-Abl, p53, and ERBB2. The degradation of these proteins disrupts various signaling pathways involved in cell growth and survival, making this compound a potent inhibitor of cancer cell proliferation .
相似化合物的比较
- 17-Allylamino-17-demethoxygeldanamycin (Tanespimycin, 17-AAG)
- 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (Alvespimycin, 17-DMAG)
- Macbecin II
Comparison: Geldanamycin-FITC is unique due to its fluorescent properties, which allow it to be used as a probe in various assays. In contrast, compounds like 17-AAG and 17-DMAG are primarily used for their therapeutic potential in cancer treatment. This compound’s ability to bind specifically to cell surface HSP90 without affecting cytosolic HSP90 further distinguishes it from other geldanamycin derivatives .
属性
分子式 |
C55H63N5O13S |
|---|---|
分子量 |
1034.2 g/mol |
IUPAC 名称 |
5-[6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C55H63N5O13S/c1-29-22-40-48(42(63)28-41(50(40)65)60-52(66)30(2)12-11-13-43(70-5)51(73-54(56)69)32(4)24-31(3)49(64)46(23-29)71-6)57-20-9-7-8-10-21-58-55(74)59-33-14-17-36(39(25-33)53(67)68)47-37-18-15-34(61)26-44(37)72-45-27-35(62)16-19-38(45)47/h11-19,24-29,31,43,46,49,51,57,61,64H,7-10,20-23H2,1-6H3,(H2,56,69)(H,60,66)(H,67,68)(H2,58,59,74)/b13-11-,30-12+,32-24+/t29-,31+,43+,46+,49-,51+/m1/s1 |
InChI 键 |
NLCWMGUTUFWVHY-CPMGOHQRSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)/C)OC)OC(=O)N)\C)C)O)OC |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)OC)OC(=O)N)C)C)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



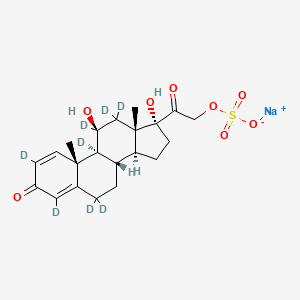
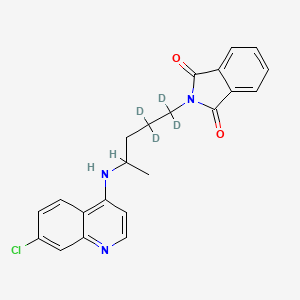


![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

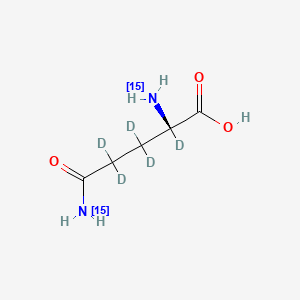
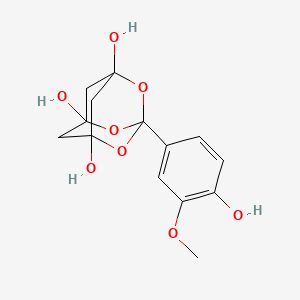
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
